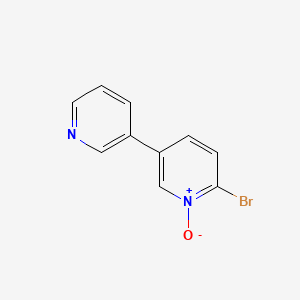
2-Bromo-1-oxo-5-(pyridin-3-yl)-1lambda~5~-pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Bromo-1-oxo-5-(pyridin-3-yl)-1lambda~5~-pyridine is a synthetic organic compound that features a bromine atom, a ketone group, and a pyridine ring. Compounds with such structures are often of interest in medicinal chemistry and materials science due to their potential biological activities and unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-oxo-5-(pyridin-3-yl)-1lambda~5~-pyridine typically involves the bromination of a precursor pyridine derivative. Common reagents for bromination include bromine (Br2) or N-bromosuccinimide (NBS) in the presence of a catalyst or under specific reaction conditions such as light or heat.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale bromination reactions, followed by purification steps such as recrystallization or chromatography to isolate the desired product.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming more oxidized derivatives.
Reduction: Reduction reactions may convert the ketone group to an alcohol.
Substitution: The bromine atom can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
科学的研究の応用
Chemistry
In chemistry, 2-Bromo-1-oxo-5-(pyridin-3-yl)-1lambda~5~-pyridine can be used as a building block for the synthesis of more complex molecules.
Biology
The compound may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine
Industry
In industry, such compounds can be used in the development of new materials with unique properties.
作用機序
The mechanism of action for 2-Bromo-1-oxo-5-(pyridin-3-yl)-1lambda~5~-pyridine would depend on its specific biological or chemical activity. It may interact with molecular targets such as enzymes or receptors, influencing biochemical pathways.
類似化合物との比較
Similar Compounds
- 2-Bromo-1-oxo-5-(pyridin-2-yl)-1lambda~5~-pyridine
- 2-Bromo-1-oxo-5-(pyridin-4-yl)-1lambda~5~-pyridine
Uniqueness
The position of the pyridine ring and the presence of the bromine atom and ketone group make 2-Bromo-1-oxo-5-(pyridin-3-yl)-1lambda~5~-pyridine unique compared to its analogs. These structural differences can influence its reactivity and biological activity.
特性
CAS番号 |
60940-83-2 |
|---|---|
分子式 |
C10H7BrN2O |
分子量 |
251.08 g/mol |
IUPAC名 |
2-bromo-1-oxido-5-pyridin-3-ylpyridin-1-ium |
InChI |
InChI=1S/C10H7BrN2O/c11-10-4-3-9(7-13(10)14)8-2-1-5-12-6-8/h1-7H |
InChIキー |
UUJDFSWWJGMQOG-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CN=C1)C2=C[N+](=C(C=C2)Br)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


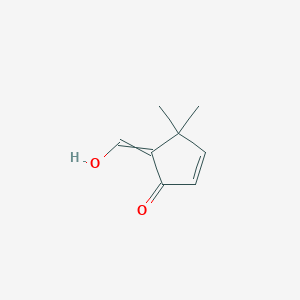
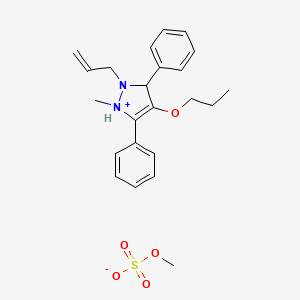
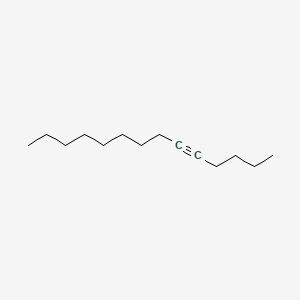
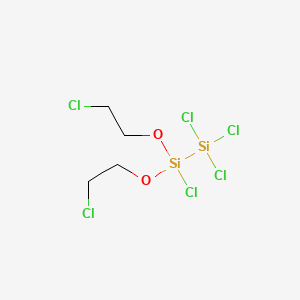

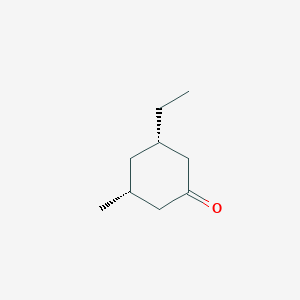
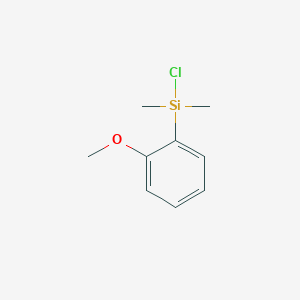
![5-[(4-Chlorophenyl)methyl]-3,3-dimethylcyclohexan-1-one](/img/structure/B14594736.png)
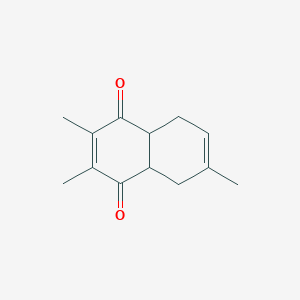
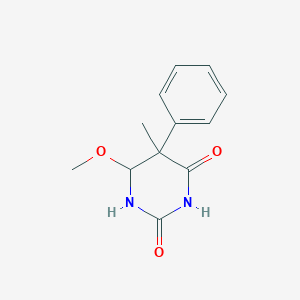
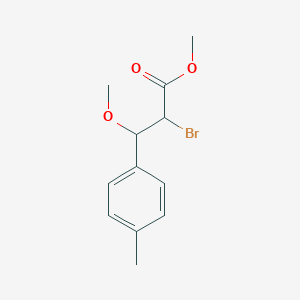
![Benzene, 1-[[bis(4-methylphenyl)phenylmethyl]thio]-2-methyl-](/img/structure/B14594763.png)
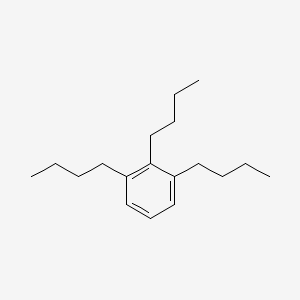
![3-[(2S)-1-Acetylpiperidin-2-yl]-1-methylpyridin-2(1H)-one](/img/structure/B14594771.png)
